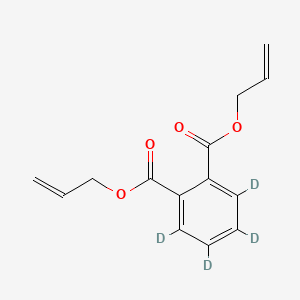

Diallyl phthalate-d4

CAS No.:

Cat. No.: VC16637414

Molecular Formula: C14H14O4

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14O4 |

|---|---|

| Molecular Weight | 250.28 g/mol |

| IUPAC Name | bis(prop-2-enyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H14O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h3-8H,1-2,9-10H2/i5D,6D,7D,8D |

| Standard InChI Key | QUDWYFHPNIMBFC-KDWZCNHSSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC=C)C(=O)OCC=C)[2H])[2H] |

| Canonical SMILES | C=CCOC(=O)C1=CC=CC=C1C(=O)OCC=C |

Introduction

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Primary Applications |

|---|---|---|---|

| Diallyl Phthalate-d4 | 250.28 | Internal standard for GC-MS, polymer research | |

| Diallyl Phthalate | 246.26 | Thermosetting resins, adhesives | |

| Di(2-ethylhexyl) Phthalate (DEHP) | 390.56 | Plasticizer in PVC, medical tubing | |

| Dimethyl Phthalate (DMP) | 194.18 | Solvent, insect repellent |

Synthesis and Industrial Production

The synthesis of DAP-d4 typically involves esterification of phthalic anhydride with deuterated allyl alcohol () under acidic catalysis. The reaction proceeds via a two-step mechanism:

-

Formation of the monoester: Phthalic anhydride reacts with one equivalent of deuterated allyl alcohol to form monoallyl phthalate.

-

Diesterification: A second equivalent of deuterated allyl alcohol substitutes the remaining carboxylic acid group, yielding DAP-d4 .

Industrial production employs continuous distillation to isolate high-purity DAP-d4, with reaction temperatures maintained between 100–150°C to optimize yield. The use of deuterated reagents ensures minimal isotopic dilution, a critical factor for analytical applications requiring precise quantification .

Applications in Analytical Chemistry

DAP-d4’s primary application lies in its role as an internal standard for phthalate analysis. In GC-MS workflows, deuterated internal standards compensate for matrix effects and ionization variability, enhancing measurement accuracy. For example, a 2023 study on phthalate leaching from medical devices utilized deuterated analogs like d4-DMP and d4-DnHP to quantify DEHP migration into intravenous fluids . The researchers reported a median DEHP concentration of 1.55 μg/L in infusion fluids, with DAP-d4-like standards enabling detection limits as low as 0.1 ng/mL .

Additionally, DAP-d4 facilitates kinetic studies in polymer science. Its deuterium labels allow researchers to track crosslinking efficiency in allyl-based resins, providing insights into thermal stability and degradation pathways. This is particularly relevant for applications in electrical insulation, where diallyl phthalate polymers must withstand temperatures exceeding 150°C .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume